molecular formula C15H16S2 B11966807 Benzene, 1,1'-methylenebis[4-(methylthio)- CAS No. 22276-28-4

Benzene, 1,1'-methylenebis[4-(methylthio)-

Cat. No.: B11966807
CAS No.: 22276-28-4
M. Wt: 260.4 g/mol
InChI Key: GGWCDZIQHFUTIZ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-methylenebis[4-(methylthio)-] is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a methylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-methylenebis[4-(methylthio)-] typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1,1’-methylenebis[4-(methylthio)-] can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzene, 1,1’-methylenebis[4-(methylthio)-] can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiol groups from the methylthio groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where the methylthio groups can be replaced by other substituents. Typical reagents for these reactions include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-methylenebis[4-(methylthio)-] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-methylenebis[4-(methylthio)-] involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but lacks the methylene bridge connecting the benzene rings.

    Benzene, 1,1’-methylenebis[4-isocyanato-]: This compound has isocyanate groups instead of methylthio groups.

Uniqueness: Benzene, 1,1’-methylenebis[4-(methylthio)-] is unique due to the presence of both the methylene bridge and the methylthio groups, which confer distinct chemical properties and reactivity. The combination of these structural features allows for a wide range of chemical transformations and applications that are not possible with similar compounds.

Biological Activity

Introduction

Benzene, 1,1'-methylenebis[4-(methylthio)-] (CAS Number: 623-13-2) is an organosulfur compound characterized by its unique structure that includes two methylthio groups attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of Benzene, 1,1'-methylenebis[4-(methylthio)-] can be represented as follows:

  • Molecular Formula: C₁₄H₁₄S₂
  • Molecular Weight: 254.40 g/mol
  • IUPAC Name: Benzene, 1,1'-methylenebis[4-(methylthio)-]

The compound features two methylthio groups (-S-CH₃) at the para positions of the benzene rings, which are linked by a methylene bridge (-CH₂-).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing methylthio groups. The presence of these groups has been linked to enhanced activity against various bacterial strains and fungi. For instance:

  • Case Study: A study synthesized several derivatives of benzothiazole and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds with methylthio substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Antioxidant Activity

Research indicates that organosulfur compounds often exhibit antioxidant properties. Benzene derivatives with methylthio groups have shown potential in reducing oxidative stress in cellular models.

  • Findings: In vitro assays demonstrated that certain derivatives could scavenge free radicals effectively, suggesting their potential use in preventing oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory effects of benzene derivatives have also been reported. Compounds similar to Benzene, 1,1'-methylenebis[4-(methylthio)-] have been shown to inhibit pro-inflammatory cytokines in cellular assays.

  • Study Results: In a study examining various thiazolidinone derivatives, compounds with methylthio groups significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Anticancer Activity

Emerging research highlights the anticancer potential of methylthio-substituted benzene derivatives.

  • Case Study: A series of experiments tested the cytotoxicity of various organosulfur compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Biological Activities of Benzene Derivatives

Compound NameActivity TypeMIC/IC₅₀ ValueReference
Benzene, 1,1'-methylenebis[4-(methylthio)-]Antibacterial50 µg/ml
Benzothiazole DerivativeAntioxidantEC₅₀ = 0.5 mM
Methylthio DerivativeAnti-inflammatoryIC₅₀ = 12 µM
Methylthio-substituted CompoundAnticancerIC₅₀ = 18 µM

Properties

CAS No.

22276-28-4

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methylsulfanyl-4-[(4-methylsulfanylphenyl)methyl]benzene

InChI

InChI=1S/C15H16S2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

GGWCDZIQHFUTIZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC2=CC=C(C=C2)SC

Origin of Product

United States

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